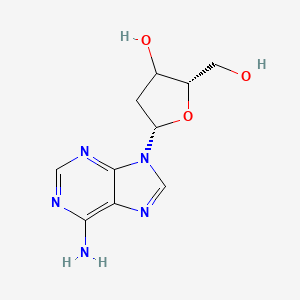
2'-Deoxyadenosine; Deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL is a nucleoside analog that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar derivative with a purine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Hydrolysis: The glycosylated product is then subjected to hydrolysis to remove protecting groups, yielding the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced nucleoside analogs.
Substitution: Formation of substituted purine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its role in DNA and RNA synthesis.
- Used in studies related to nucleotide metabolism and enzyme interactions.
Medicine:
- Explored for its potential as an antiviral and anticancer agent.
- Studied for its ability to inhibit specific enzymes involved in nucleic acid synthesis.
Industry:
- Utilized in the production of pharmaceuticals and diagnostic reagents.
- Employed in the synthesis of labeled nucleosides for research purposes.
Mechanism of Action
The mechanism of action of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to inhibition of replication and transcription processes. This compound targets enzymes such as DNA polymerase and reverse transcriptase, disrupting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’-Deoxyadenosine: A deoxyribonucleoside analog.
Vidarabine: An antiviral nucleoside analog.
Comparison:
Adenosine: Unlike (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL, adenosine is naturally occurring and plays a role in cellular energy transfer.
2’-Deoxyadenosine: Similar in structure but lacks the hydroxymethyl group, affecting its incorporation into DNA.
Vidarabine: Shares antiviral properties but differs in its sugar moiety, which impacts its pharmacokinetics and mechanism of action.
This detailed article provides a comprehensive overview of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m0/s1 |
InChI Key |
OLXZPDWKRNYJJZ-BYRXKDITSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















